Vandetanib, also known as Zactima or ZD6474, is a small molecule classified as a multi-kinase inhibitor. [] It plays a significant role in scientific research, particularly in the field of oncology, due to its inhibitory activity against various receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and RET. [, ] Its use in research focuses on exploring its effects on cancer cell signaling, angiogenesis, and tumor growth in various cancer models.
The synthesis of Vandetanib has evolved over time, with recent methods focusing on efficiency and yield. A notable method involves a Dimroth rearrangement, which streamlines the process to nine steps compared to earlier methods that required up to fourteen steps. This method enhances yield and reduces the need for harsh reagents typically used in prior syntheses.
Vandetanib has a complex molecular structure characterized by its quinazoline core. Its molecular formula is , and it features several functional groups that contribute to its biological activity.
The structure allows Vandetanib to interact effectively with various tyrosine kinases, which is essential for its mechanism of action.
Vandetanib undergoes several chemical reactions during its synthesis and metabolism:
Vandetanib functions primarily as a multi-targeted tyrosine kinase inhibitor. It inhibits the activity of several key receptors involved in tumor growth and angiogenesis:
The inhibition potency varies across different receptors, with IC50 values indicating significant selectivity towards VEGFR-2 compared to other kinases .
Vandetanib exhibits distinct physical and chemical properties that influence its pharmacokinetics:
Vandetanib's primary application is in oncology, specifically for treating medullary thyroid carcinoma. Its ability to inhibit multiple kinases makes it a valuable therapeutic agent against various solid tumors.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3